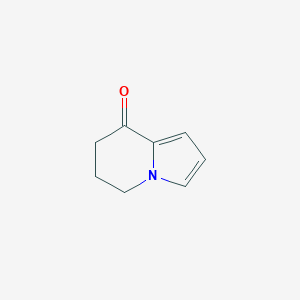

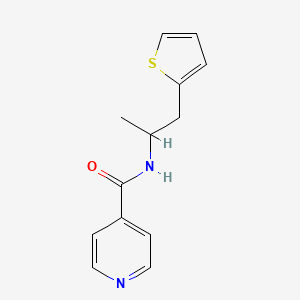

![molecular formula C19H18ClN3O3S B3017191 8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1185130-07-7](/img/structure/B3017191.png)

8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a sulfonated azaspiro[4.5]trienone derivative. These types of compounds are of significant interest due to their biological importance. The presence of the sulfonyl group attached to the azaspiro core is a common feature in molecules that exhibit a range of biological activities, including potential receptor antagonism.

Synthesis Analysis

The synthesis of sulfonated azaspiro[4.5]trienones, such as the compound , can be achieved through a metal-free oxidative spirocyclization of arylpropiolamides with sulfonylhydrazides. This process involves sequential steps including sulfonylation of alkynes, ipso-carbocyclization, dearomatization, hydration, and oxidation. This method provides an efficient approach to synthesize various sulfonated azaspiro[4.5]trienones under metal-free conditions, which is advantageous from an environmental and cost perspective .

Molecular Structure Analysis

The molecular structure of 8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is characterized by the presence of a triazaspiro[4.5]decane core, which is a bicyclic system containing nitrogen atoms within the ring structure. The sulfonyl group is bonded to the azaspiro core, and the presence of a 3-chlorophenyl group adds to the molecular complexity and could influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of sulfonated azaspiro[4.5]trienones includes their potential to act as ligands for various receptors. For instance, similar structures have been evaluated for their binding affinity to serotonin 5-HT6 receptors, where they have shown to be potent and selective antagonists. The functional groups present in these molecules, such as the sulfonyl and chlorophenyl moieties, are critical for their activity and selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such sulfonated azaspiro[4.5]trienones are influenced by their molecular structure. The presence of the sulfonyl group increases the compound's polarity, which can affect its solubility and stability. The chlorophenyl group may contribute to the compound's lipophilicity, which is an important factor in drug design, affecting the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The synthesis method, which uses visible light and organic dyes as photocatalysts, suggests that the compound could be sensitive to light, which may be a consideration for its storage and handling .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Derivatives of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes, including those containing 1,2,4-triazole, piperidine, and sulfonamide moieties, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited significant antimicrobial activity against several strains of microbes, showcasing their potential as antimicrobial agents (Dalloul et al., 2017).

Synthesis Methodologies

The synthesis of sulfonyl derivatives, specifically focusing on the incorporation of sulfonyl groups into various molecular scaffolds, has been explored to create compounds with potential biological activities. For instance, the synthesis of N-halamine-coated cotton for antimicrobial and detoxification applications demonstrates the versatility of sulfonyl derivatives in creating functional materials with biological applications (Ren et al., 2009).

Drug Development Potential

Sulfur-containing 1,2,4-triazole derivatives have been synthesized and screened for their pharmacological activity. This research aimed at discovering new drug candidates, indicating that such sulfonyl derivatives hold promise in drug development, particularly as antimicrobial agents (Rao et al., 2014). Moreover, the exploration of thromboxane receptor antagonism combined with thromboxane synthase inhibition by sulfonyl derivatives indicates potential therapeutic applications in cardiovascular diseases (Bhagwat et al., 1993).

Eigenschaften

IUPAC Name |

8-(3-chlorophenyl)sulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3S/c20-15-7-4-8-16(13-15)27(25,26)23-11-9-19(10-12-23)21-17(18(24)22-19)14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUXOTRKTGWJKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

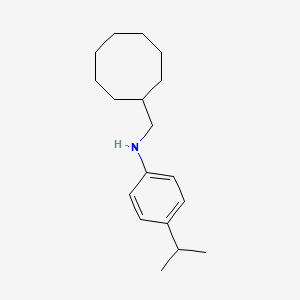

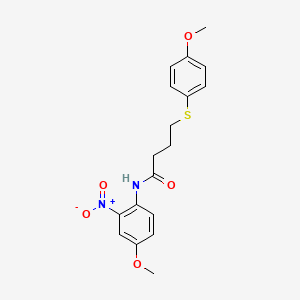

![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B3017108.png)

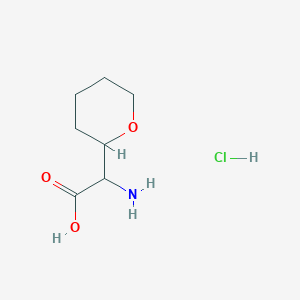

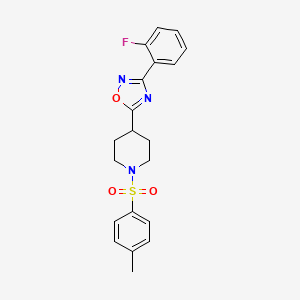

![5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3017118.png)

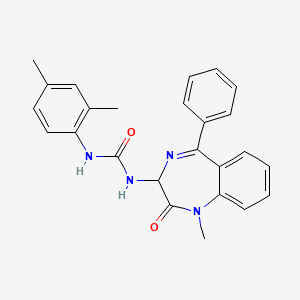

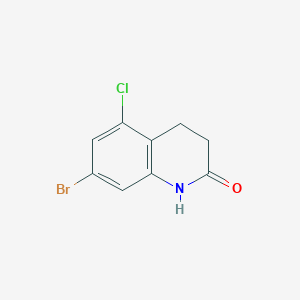

![N-[4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3017121.png)

![2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017124.png)

![1-(4-bromobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017125.png)

![3,4,7,9-tetramethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3017129.png)